2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Lipophilicity Drug-likeness Scaffold optimization

2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS 1153296-66-2) is a member of the 3,4-dihydropyrimidin-4-one family, a privileged scaffold class widely exploited in medicinal chemistry for the construction of bioactive molecules with antitumor, antiviral, and anti-inflammatory properties. This specific congener carries a tert-butyl group at C2 and an isopropyl group at C6 of the pyrimidinone ring (C11H18N2O, MW 194.27 g/mol), generating an asymmetric, sterically differentiated substitution pattern that distinguishes it from the more common symmetric 2,6-bis-tert-butyl and mono-substituted analogs.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 1153296-66-2
Cat. No. B1384555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
CAS1153296-66-2
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=O)NC(=N1)C(C)(C)C
InChIInChI=1S/C11H18N2O/c1-7(2)8-6-9(14)13-10(12-8)11(3,4)5/h6-7H,1-5H3,(H,12,13,14)
InChIKeySHAUXULMHMNNNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS 1153296-66-2): Procurement-Relevant Scaffold Profile


2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS 1153296-66-2) is a member of the 3,4-dihydropyrimidin-4-one family, a privileged scaffold class widely exploited in medicinal chemistry for the construction of bioactive molecules with antitumor, antiviral, and anti-inflammatory properties . This specific congener carries a tert-butyl group at C2 and an isopropyl group at C6 of the pyrimidinone ring (C11H18N2O, MW 194.27 g/mol), generating an asymmetric, sterically differentiated substitution pattern that distinguishes it from the more common symmetric 2,6-bis-tert-butyl and mono-substituted analogs . Its computed lipophilicity (XLogP3 = 1.8), single hydrogen bond donor, and moderate topological polar surface area (TPSA = 41.5 Ų) place it in a favorable region of drug-like chemical space for fragment-based screening and scaffold-hopping campaigns .

Why In-Class Dihydropyrimidinone Analogs Cannot Be Directly Substituted for 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one


Despite sharing the 3,4-dihydropyrimidin-4-one core, closely related analogs carry fundamentally different physicochemical signatures that govern molecular recognition, passive permeability, metabolic vulnerability, and synthetic tractability. The symmetric 2,6-di-tert-butyl analog (CAS 69050-79-9) has a XLogP3 of 2.4 — a +0.6 log unit increase that translates to roughly a 4-fold higher n-octanol/water partition coefficient, which can substantially alter membrane permeability and off-target promiscuity in cell-based assays . The mono-substituted 6-tert-butyl analog (CAS 3438-49-1) has a XLogP3 of only 1.0 and a molecular weight reduced by 42 Da, yielding an entirely different pharmacokinetic volume of distribution . The N3-methylated analog (CAS 108168-95-2) eliminates the ring NH hydrogen bond donor (HBD = 0 vs. 1 for the target), removing a critical pharmacophoric feature required for hinge-binding interactions with kinase and receptor targets . Furthermore, the N-methylated analog has a reduced TPSA of 32.7 Ų vs. 41.5 Ų for the target, which affects aqueous solubility and carrier-mediated transport . These quantitative property differences demonstrate that generic in-class substitution cannot be assumed without risking assay failure, SAR misinterpretation, or pharmacokinetic divergence.

Quantitative Comparator-Based Evidence for 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one Differentiation


Lipophilicity Balance: Intermediate XLogP3 of 1.8 Offers Superior Drug-Likeness Compared to Bis-tert-butyl and Mono-tert-butyl Analogs

The target compound has a computed XLogP3 of 1.8, which falls within the optimal range for oral drug-likeness (XLogP3 1–3). In contrast, the symmetric 2,6-di-tert-butyl analog (CAS 69050-79-9) has an XLogP3 of 2.4, elevating the risk of poor aqueous solubility, high metabolic clearance, and phospholipidosis, while the mono-tert-butyl analog (CAS 3438-49-1) at XLogP3 1.0 may exhibit insufficient membrane permeability for cellular target engagement . The +0.6 log unit difference between the target and the bis-tert-butyl analog corresponds to an estimated ~4-fold difference in n-octanol/water partition coefficient based on the logarithmic scale .

Lipophilicity Drug-likeness Scaffold optimization ADME prediction

Hydrogen Bond Donor Capacity: Retention of N-H Donor Enables Key Target Interactions Absent in N-Methylated Analogs

The target compound possesses one hydrogen bond donor (N3-H of the pyrimidinone ring, HBD = 1). This donor is absent in the N3-methylated analog (CAS 108168-95-2), which has HBD = 0 . The N-H moiety in 3,4-dihydropyrimidin-4-ones has been shown to serve as a critical hydrogen bond donor in hinge-region binding to kinase catalytic sites and to adenosine receptors . Methylation at N3 eliminates this donor capacity entirely, rendering the N-methylated analog unsuitable for biological targets that require a directed H-bond donation from the pyrimidinone ring.

Pharmacophore Hydrogen bonding Kinase hinge binding Molecular recognition

Steric Asymmetry: Differential C2/C6 Substitution Enables Regioselective Derivatization Not Achievable with Symmetric Analogs

The target compound features a sterically demanding tert-butyl group at C2 (van der Waals volume ~73 ų) and a smaller isopropyl group at C6 (van der Waals volume ~46 ų), creating a steric gradient around the pyrimidinone core . This asymmetry contrasts sharply with the C2v-symmetric 2,6-di-tert-butyl analog, which presents identical steric bulk at both positions, limiting the regiochemical information available for selective functionalization . The mono-substituted 6-tert-butyl analog lacks a C2 substituent entirely, offering only one vector for diversification . The N-methylated analog retains the isopropyl/tert-butyl asymmetry but loses the NH donor . The differential steric environment of the target compound enables sequential, chemoselective reactions (e.g., N-alkylation vs. C5 electrophilic substitution) that are precluded or non-selective in symmetric analogs .

Scaffold diversification Regioselective chemistry Fragment elaboration Parallel synthesis

Topological Polar Surface Area: Retention of 41.5 Ų TPSA Supports Blood-Brain Barrier Penetration Potential vs. N-Methylated Analog

The target compound has a computed topological polar surface area (TPSA) of 41.5 Ų, which is below the widely accepted threshold of <60–70 Ų for favorable passive blood-brain barrier (BBB) penetration . The non-methylated comparators (2,6-di-tert-butyl and 6-tert-butyl analogs) share the same TPSA of 41.5 Ų, as the polar atom contributions are identical . However, the N-methylated analog (CAS 108168-95-2) has a lower TPSA of 32.7 Ų due to loss of the polar N-H contribution, which may further enhance passive permeability at the expense of aqueous solubility and hydrogen-bond-mediated target recognition . The target therefore occupies a 'sweet spot' where TPSA is low enough to suggest membrane permeability yet high enough to retain water solubility and hydrogen bond capacity.

CNS drug design Passive permeability TPSA Blood-brain barrier

Vendor-Independent Scaffold Classification: Designated as 'Versatile Small Molecule Scaffold' by Multiple Suppliers, Supporting Broad Synthetic Utility

The compound is explicitly categorized as a 'versatile small molecule scaffold' by Biosynth/CymitQuimica, with a minimum purity specification of 95% across multiple independent suppliers (AKSci: 95%, Leyan: 98%) . This scaffold designation reflects its utility as a starting point for diversity-oriented synthesis, leveraging the Biginelli reaction manifold or subsequent functionalization at the C5 and N3 positions . In contrast, the 2,6-di-tert-butyl analog, while also commercially available, lacks the asymmetric differentiation that enables sequential derivatization, and the mono-substituted analog offers only a single vector for elaboration . The consistent commercial availability with ≥95% purity across multiple vendors reduces procurement risk and supply chain dependency.

Building block Scaffold Medicinal chemistry Fragment-based drug discovery

Recommended Procurement and Application Scenarios for 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Balanced Lipophilicity

With an XLogP3 of 1.8 and MW of 194.27 Da, this compound meets the 'rule of three' criteria for fragment libraries (MW < 300, XLogP ≤ 3, HBD ≤ 3). Its intermediate lipophilicity profile makes it superior to the bis-tert-butyl analog (XLogP3 2.4) for fragment screening, as lower lipophilicity fragments generally exhibit higher aqueous solubility, reduced non-specific binding, and cleaner screening profiles . Procurement teams building fragment libraries for SPR, NMR, or thermal shift screening should prioritize this scaffold over more lipophilic dihydropyrimidinone analogs to minimize false-positive rates and aggregation artifacts in biochemical assays.

Kinase Inhibitor and Adenosine Receptor Antagonist Hit-to-Lead Programs Requiring an H-Bond Donor Pharmacophore

The presence of the N3-H hydrogen bond donor (HBD = 1) makes this compound directly applicable to kinase hinge-binding motifs and adenosine receptor antagonist programs, where 3,4-dihydropyrimidin-2(1H)-ones have been validated as selective A2B adenosine receptor antagonists . The N-methylated analog (HBD = 0) is contraindicated for these targets, as it cannot form the requisite hydrogen bond with the hinge region or receptor binding pocket. Researchers should specify this specific CAS number when ordering to avoid inadvertent substitution with the N-methylated congener, which is commercially available under a closely related catalog number.

Parallel Library Synthesis Requiring Asymmetric, Regioselectively Addressable Scaffolds

The differential steric environment (tert-butyl at C2 vs. isopropyl at C6) provides a built-in 'steric gradient' that enables sequential, chemoselective derivatization in library synthesis. C5 electrophilic halogenation followed by Suzuki coupling, or N3-selective alkylation followed by C6 modification, can be executed with predictable regioselectivity owing to the steric differentiation between the two substituents . The symmetric 2,6-di-tert-butyl analog lacks this regiochemical information, complicating reaction planning and product characterization. For high-throughput parallel synthesis campaigns, this asymmetric scaffold reduces the number of protection/deprotection steps and simplifies LC-MS purity analysis.

CNS Drug Discovery Programs Seeking BBB-Permeable Scaffolds with Favorable TPSA

A TPSA of 41.5 Ų, combined with an XLogP3 of 1.8 and a single HBD, positions this compound favorably within CNS drug-like chemical space, where the consensus TPSA threshold for passive BBB penetration is <60–70 Ų . The compound's small size (194.27 Da) and low rotatable bond count (2 bonds) further support passive permeability predictions. CNS discovery teams evaluating dihydropyrimidinone scaffolds should prioritize this compound over larger, more lipophilic analogs (such as the 2,6-di-tert-butyl analog at 208.30 Da and XLogP3 2.4) to maximize the probability of achieving brain exposure in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.